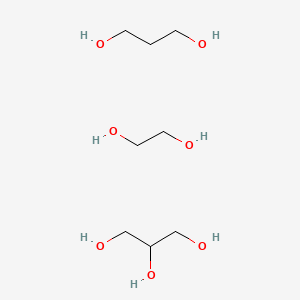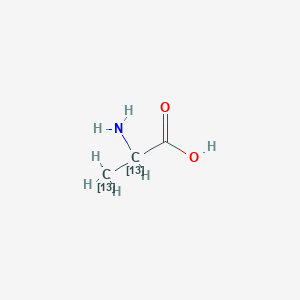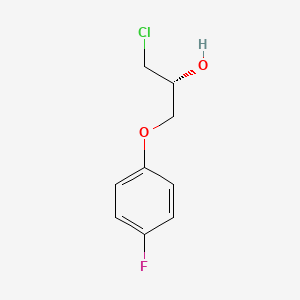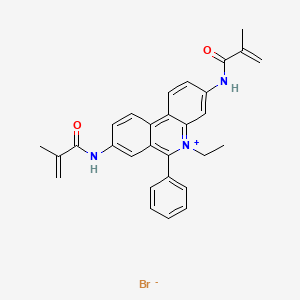
2-(4-Boc-piperazin-1-yl)-3-butenoic acid
Descripción general
Descripción
2-(4-Boc-piperazin-1-yl)-3-butenoic acid, otherwise known as Boc-PBA, is an organic compound of the piperazine family. It is a white powder that is soluble in water and methanol, and has a molecular weight of 228.3 g/mol. Boc-PBA has been widely studied for its various applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds structurally related to 2-(4-Boc-piperazin-1-yl)-3-butenoic acid have been synthesized and characterized through various spectroscopic methods. For instance, derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been studied for their molecular structure through X-ray diffraction analysis. These studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in different scientific fields (Kulkarni et al., 2016).
Biological Activity
Research into the biological activities of piperazine derivatives has uncovered moderate antibacterial and antifungal properties. This makes them candidates for further development into new antimicrobial agents. Their activity has been evaluated against several microorganisms, highlighting the potential for medical applications in fighting infections (Kulkarni et al., 2016).
Material Science and Optical Properties
Piperazine derivatives also show promise in material science, particularly in the synthesis of novel microcrystals with unique optical properties. For example, a novel piperazine derivative microcrystal synthesized under mild conditions exhibited special light refraction characteristics, suggesting applications in optical devices and materials research (Ruan et al., 2011).
Anticancer Applications
Schiff base coordinated copper(II) complexes involving piperazine derivatives have shown moderate growth suppression activity against human breast cancer cell lines. This indicates the potential for developing new anticancer agents based on piperazine structures, contributing to the ongoing search for effective cancer treatments (Manna et al., 2019).
Supramolecular Chemistry
The ability of piperazine derivatives to form complex structures with hydrogen-bonding interactions opens up applications in supramolecular chemistry. This includes the self-assembly of nanofibers, which can be utilized in the creation of advanced materials with specific properties designed for technological applications (Yang et al., 2009).
Propiedades
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-5-10(11(16)17)14-6-8-15(9-7-14)12(18)19-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJMXILXWUNTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584663 | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]but-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazin-1-yl)-3-butenoic acid | |
CAS RN |
870703-78-9 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-ethenyl-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]but-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



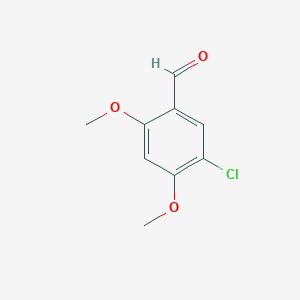
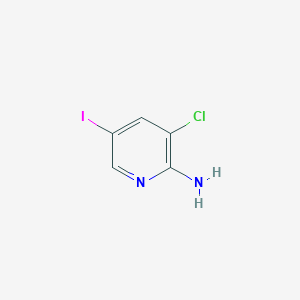

![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)

